molecular formula C18H18N2OS B3733451 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

Cat. No. B3733451
M. Wt: 310.4 g/mol
InChI Key: ZTIKSMXQHFGQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound, which is widely used in research due to its chemical stability and diverse biological activities . It’s often used as a core structure in the synthesis of various pharmaceuticals .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis pathway for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide detailed information about the molecular structure and intermolecular interactions of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents on the benzothiazole ring . For example, different substituents can affect the compound’s luminescence properties .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely, depending on the specific derivative and its biological target . Some benzothiazole derivatives have been studied for their antitubercular activity, with the mechanism of action often involving inhibition of a specific enzyme or protein in the tuberculosis bacterium .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities and potential applications in pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of benzothiazole derivatives for specific applications.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)11-17(21)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIKSMXQHFGQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.